molecular formula C11H10N2O2 B011290 N-Benzyl-N-(4-isoxazolyl)formamide CAS No. 108512-15-8

N-Benzyl-N-(4-isoxazolyl)formamide

Cat. No. B011290
M. Wt: 202.21 g/mol
InChI Key: PHUHTQKJDCPKIL-UHFFFAOYSA-N
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Description

“N-Benzyl-N-(4-isoxazolyl)formamide” is a chemical compound with the molecular formula C11H10N2O2 . It is also known by other names such as "Formamide, N-4-isoxazolyl-N-(phenylmethyl)-" . The CAS Registry Number for this compound is 108512-15-8 .


Molecular Structure Analysis

The molecular weight of “N-Benzyl-N-(4-isoxazolyl)formamide” is 202.21 . The IUPAC Standard InChIKey for this compound is IIBOGKHTXBPGEI-UHFFFAOYSA-N . The chemical structure of this compound is also available as a 2D Mol file .

properties

IUPAC Name

N-benzyl-N-(1,2-oxazol-4-yl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-9-13(11-6-12-15-8-11)7-10-4-2-1-3-5-10/h1-6,8-9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUHTQKJDCPKIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C=O)C2=CON=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00549984
Record name N-Benzyl-N-1,2-oxazol-4-ylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-N-(4-isoxazolyl)formamide

CAS RN

108512-15-8
Record name N-Benzyl-N-1,2-oxazol-4-ylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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